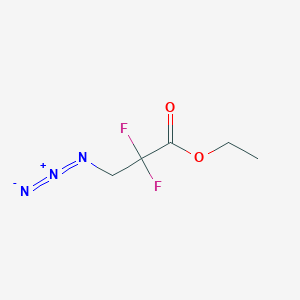
Ethyl 3-azido-2,2-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-azido-2,2-difluoropropanoate: is an organic compound with the molecular formula C5H7F2N3O2 and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to the propanoate backbone. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-azido-2,2-difluoropropanoate can be synthesized through a multi-step process involving the introduction of the azido group and the fluorine atoms. One common method involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with a suitable azidating agent, such as sodium azide, under controlled conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-azido-2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and mild heating.
Reduction Reactions: Reducing agents like LiAlH4, solvents like ether or tetrahydrofuran (THF), and low temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like water or ethanol, and room temperature.
Major Products Formed:
- Substituted products with various functional groups.
- Amines from reduction reactions.
- Triazoles from cycloaddition reactions .
Aplicaciones Científicas De Investigación
Ethyl 3-azido-2,2-difluoropropanoate has diverse applications in scientific research, including:
Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques for labeling and imaging biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, especially in the design of novel pharmaceuticals with improved properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-azido-2,2-difluoropropanoate involves the reactivity of the azido group and the fluorine atoms. The azido group can undergo cycloaddition reactions to form triazoles, which are valuable intermediates in various chemical and biological processes. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules and its overall chemical behavior .
Comparación Con Compuestos Similares
- **Ethyl 3-az
Ethyl 3-azido-2-fluoropropanoate: Similar structure but with only one fluorine atom.
Ethyl 3-azido-2,2-dichloropropanoate: Similar structure but with chlorine atoms instead of fluorine.
Propiedades
IUPAC Name |
ethyl 3-azido-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2/c1-2-12-4(11)5(6,7)3-9-10-8/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKILGZSJEIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN=[N+]=[N-])(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2363337.png)
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)




![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)




![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)

